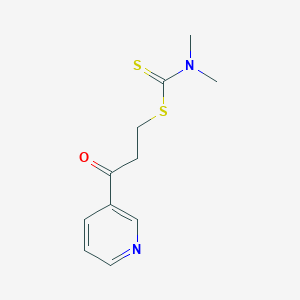
3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate is an organic compound that features a pyridine ring attached to a propyl chain, which is further connected to a dimethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate typically involves the reaction of 3-pyridinecarboxaldehyde with propyl dimethylcarbamodithioate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The dimethylcarbamodithioate group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(pyridin-2-yl)propanenitrile
- 3-Oxo-3-(pyridin-4-yl)propanenitrile
- 3-Oxo-3-(piperidin-1-yl)propanenitrile
Uniqueness
3-Oxo-3-(pyridin-3-yl)propyl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61998-31-0 |
|---|---|
Molecular Formula |
C11H14N2OS2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(3-oxo-3-pyridin-3-ylpropyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H14N2OS2/c1-13(2)11(15)16-7-5-10(14)9-4-3-6-12-8-9/h3-4,6,8H,5,7H2,1-2H3 |
InChI Key |
QHXQOTWGWDYOHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















